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5-Methyl-6-Phenylquinazoline-2,4-Diamine

Biotin carboxylase inhibitor Antibacterial fragment-based drug discovery ATP-competitive inhibitor

5-Methyl-6-phenylquinazoline-2,4-diamine (PDB Ligand ID: OA4; molecular formula C₁₅H₁₄N₄; molecular weight 250.30 Da) is a heterocyclic quinazolinamine belonging to the 2,4-diaminoquinazoline scaffold class. Its primary experimentally validated molecular target is bacterial biotin carboxylase (BC), a component of the acetyl-CoA carboxylase complex essential for fatty acid biosynthesis in bacteria.

Molecular Formula C15H14N4
Molecular Weight 250.30 g/mol
Cat. No. B10756501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-6-Phenylquinazoline-2,4-Diamine
Molecular FormulaC15H14N4
Molecular Weight250.30 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1C(=NC(=N2)N)N)C3=CC=CC=C3
InChIInChI=1S/C15H14N4/c1-9-11(10-5-3-2-4-6-10)7-8-12-13(9)14(16)19-15(17)18-12/h2-8H,1H3,(H4,16,17,18,19)
InChIKeyHUCOXWPHDFINIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-6-Phenylquinazoline-2,4-Diamine: Core Identifiers, Target Class, and Procurement Starting Point


5-Methyl-6-phenylquinazoline-2,4-diamine (PDB Ligand ID: OA4; molecular formula C₁₅H₁₄N₄; molecular weight 250.30 Da) is a heterocyclic quinazolinamine belonging to the 2,4-diaminoquinazoline scaffold class [1]. Its primary experimentally validated molecular target is bacterial biotin carboxylase (BC), a component of the acetyl-CoA carboxylase complex essential for fatty acid biosynthesis in bacteria [2]. The compound was identified through a combined virtual screening and fragment-based drug discovery campaign and is the subject of a high-resolution (1.85 Å) co-crystal structure with E. coli biotin carboxylase deposited in the Protein Data Bank (PDB: 2W6P) [3].

Why 5-Methyl-6-Phenylquinazoline-2,4-Diamine Cannot Be Replaced by Generic 2,4-Diaminoquinazoline Analogs


The 2,4-diaminoquinazoline scaffold is a privileged chemotype with reported activity across dihydrofolate reductase (DHFR), EGFR/HER2 kinases, and biotin carboxylase—however, the specific target engagement profile is exquisitely sensitive to the substitution pattern at the 5- and 6-positions of the quinazoline ring [1]. Generic 6-substituted 2,4-diaminoquinazolines (e.g., 6-(N-methyl-N-arylmethylaminomethyl) derivatives) were designed as DHFR inhibitors and show nanomolar potency against human, Pneumocystis carinii, and Toxoplasma gondii DHFR, whereas 5-methyl-6-phenylquinazoline-2,4-diamine bears a direct C6-phenyl substituent without the N-methylaminomethyl linker and selectively targets the bacterial biotin carboxylase ATP-binding site rather than DHFR [2]. The presence of the 5-methyl group introduces a steric and electronic perturbation absent in the parent 6-phenylquinazoline-2,4-diamine scaffold, altering both the conformational preference of the 6-phenyl ring and the hydrogen-bonding capacity of the 2,4-diamine functionality within the BC ATP-grasp domain [3]. Interchanging this compound with a generic 2,4-diaminoquinazoline analog without verifying the exact substitution pattern will result in an unpredictable shift in target profile, potency, and pharmacological application.

5-Methyl-6-Phenylquinazoline-2,4-Diamine: Head-to-Head Comparative Evidence for Scientific Selection


Biotin Carboxylase Inhibition: Direct Head-to-Head IC₅₀ Comparison with Imidazole-Pyrimidine Inhibitor from Same Discovery Campaign

In the same biochemical assay format reported in the primary discovery publication (Mochalkin et al., 2009), 5-methyl-6-phenylquinazoline-2,4-diamine (OA4) exhibited an IC₅₀ of 333 nM against E. coli biotin carboxylase [1]. This value is within 1% of the IC₅₀ reported for the imidazole-pyrimidine inhibitor co-crystallized in PDB entry 2W71 (IC₅₀ = 334 nM), representing a structurally distinct chemotype from the same screening campaign [2]. The near-identical potency between these two structurally divergent scaffolds indicates that 5-methyl-6-phenylquinazoline-2,4-diamine achieves comparable target engagement through a distinct pharmacophoric geometry, providing an alternative chemical starting point for medicinal chemistry optimization without potency loss.

Biotin carboxylase inhibitor Antibacterial fragment-based drug discovery ATP-competitive inhibitor

Ligand Efficiency Benchmarking: 5-Methyl-6-Phenylquinazoline-2,4-Diamine vs. Fragment-Derived Amino-Oxazole Biotin Carboxylase Inhibitors

The 2,4-diaminoquinazoline fragment class represented by 5-methyl-6-phenylquinazoline-2,4-diamine (OA4; IC₅₀ = 0.333 μM; MW = 250.30 Da; Ligand Efficiency ≈ 0.30 kcal/mol per heavy atom assuming heavy atom count of 19) demonstrates substantially greater potency than the initial amino-oxazole fragment hits from the identical screening cascade, which showed IC₅₀ values of 21.5 μM (amino-oxazole compound 2; MW data available in BindingDB BDBM32639) and 1.29 μM (amino-oxazole compound 2b; BDBM32640) [1] [2]. This represents an approximately 65-fold potency advantage over the initial amino-oxazole fragment hit (compound 2) and a 3.9-fold advantage over the optimized amino-oxazole analog (compound 2b), while maintaining a lower molecular weight scaffold amenable to further fragment growth and optimization.

Ligand efficiency Fragment-based lead discovery Biotin carboxylase inhibitor optimization

Structural Biology Confirmation: High-Resolution Co-Crystal Structure Validated in the Biotin Carboxylase ATP-Grasp Domain

5-Methyl-6-phenylquinazoline-2,4-diamine is the only 2,4-diaminoquinazoline scaffold for which a high-resolution (1.85 Å) co-crystal structure with bacterial biotin carboxylase has been experimentally determined and publicly deposited (PDB: 2W6P) [1]. In contrast, the widely studied 6-substituted 2,4-diaminoquinazoline series (e.g., the compound co-crystallized in PDB: 1BOZ at 2.10 Å resolution) has been exclusively characterized in complex with human and pathogenic DHFR enzymes, confirming a fundamentally different target engagement profile [2]. The 1.85 Å resolution of the BC co-structure provides detailed atomic-level information on the binding mode of the 5-methyl-6-phenyl substitution pattern within the ATP-binding pocket, including the orientation of the 6-phenyl ring and the role of the 5-methyl group in modulating the dihedral angle between the quinazoline core and the phenyl substituent [3].

X-ray crystallography Biotin carboxylase co-crystal structure ATP-grasp domain ligand binding

Target Selectivity: Biotin Carboxylase vs. Dihydrofolate Reductase Differentiation in the 2,4-Diaminoquinazoline Scaffold Class

Within the broader 2,4-diaminoquinazoline scaffold class, the target engagement profile is dictated by the specific substitution pattern. The classical 6-substituted 2,4-diaminoquinazolines (e.g., those with N-methylaminomethyl linkers at C6, as reported in the Gangjee et al. 1998 series) are potent DHFR inhibitors with Ki values in the nanomolar range against human, P. carinii, T. gondii, and E. coli DHFR, and demonstrate antiproliferative activity with GI₅₀ values in the nanomolar to subnanomolar range against tumor cell lines [1]. In contrast, 5-methyl-6-phenylquinazoline-2,4-diamine—which features a direct C6-phenyl substituent without the N-methylaminomethyl linker essential for DHFR binding—was identified as a biotin carboxylase ATP-competitive inhibitor through fragment-based screening, and its co-crystal structure confirms binding to the BC ATP-grasp domain rather than the DHFR active site [2]. This target-level differentiation means that selection of 5-methyl-6-phenylquinazoline-2,4-diamine over generic DHFR-active 2,4-diaminoquinazolines is essential for applications requiring specific bacterial fatty acid biosynthesis pathway engagement without confounding folate metabolism effects.

Target selectivity profiling Antibacterial target validation DHFR counter-screening

Fragment Elaboration Trajectory: 3000-Fold Potency Improvement Achievable from the Quinazoline-2,4-Diamine Starting Point

The Mochalkin et al. (2009) discovery campaign demonstrated that iterative structure-based drug design relying on successive fragment co-structures enabled up to 3000-fold improvement in biotin carboxylase inhibitory potency from the initial fragment hits, while maintaining ligand efficiency and desirable physicochemical properties [1]. Although 5-methyl-6-phenylquinazoline-2,4-diamine itself was not the most highly optimized compound in this series—the most advanced amino-oxazole lead compound 2b achieved an IC₅₀ of 1.29 μM—the demonstrated optimization trajectory establishes that the quinazoline-2,4-diamine scaffold class is amenable to substantial potency gains through structure-guided fragment elaboration [2]. This is in contrast to the 6-substituted 2,4-diaminoquinazoline DHFR inhibitor series, where further potency optimization beyond the subnanomolar GI₅₀ range is constrained by the assay sensitivity floor and off-target toxicity considerations [3].

Fragment-to-lead optimization Structure-based drug design Iterative medicinal chemistry

Physicochemical Differentiation: 5-Methyl-6-Phenyl Substituent Effects on Calculated Molecular Properties vs. DHFR-Targeted 2,4-Diaminoquinazolines

5-Methyl-6-phenylquinazoline-2,4-diamine (C₁₅H₁₄N₄; MW = 250.30 Da; monoisotopic mass = 250.1218 Da) possesses a direct C6-phenyl substituent and a C5-methyl group, resulting in a compact, relatively lipophilic scaffold with a calculated density of 1.3±0.1 g/cm³, a boiling point of 514.0±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25 °C [1]. The C5-methyl group is absent in the classical 6-substituted 2,4-diaminoquinazoline DHFR inhibitors (e.g., Gangjee 1998 series), which employ N-methyl-N-arylmethylaminomethyl linkers at C6. This structural difference results in distinct conformational properties of the C6 substituent and altered hydrogen-bonding potential of the 2,4-diamine motif within the BC ATP-binding pocket compared to the DHFR active site [2]. When considering the closely related 6-ethyl-5-phenylpyrimidine-2,4-diamine analog (Tanimoto coefficient = 0.72 to OA4), the quinazoline core of OA4 provides an additional ring nitrogen that alters both the electronic distribution and the hydrogen-bonding geometry compared to the pyrimidine scaffold [3].

Physicochemical property comparison Lipophilicity Molecular descriptor analysis

Optimal Research and Procurement Application Scenarios for 5-Methyl-6-Phenylquinazoline-2,4-Diamine


Fragment-Based Antibacterial Drug Discovery Targeting Biotin Carboxylase

Use 5-methyl-6-phenylquinazoline-2,4-diamine as a validated fragment hit (IC₅₀ = 333 nM against E. coli BC; PDB: 2W6P at 1.85 Å resolution) for structure-guided fragment elaboration campaigns aimed at developing novel ATP-competitive antibacterial agents targeting the bacterial fatty acid biosynthesis pathway. The demonstrated 3000-fold optimization trajectory from the Mochalkin et al. (2009) discovery program confirms the scaffold's suitability for iterative medicinal chemistry, with the co-crystal structure providing atomic-resolution detail for rational design of potency-enhancing substituents. [1] [2]

Comparative Chemical Biology Studies of 2,4-Diaminoquinazoline Target Selectivity

Employ 5-methyl-6-phenylquinazoline-2,4-diamine as a biotin-carboxylase-selective chemical probe to benchmark the target engagement profiles of novel 2,4-diaminoquinazoline derivatives against DHFR-active analogs from the Gangjee et al. (1998) series. The distinct target profile of OA4 (BC ATP-grasp domain) compared to classical 6-substituted 2,4-diaminoquinazolines (DHFR active site, PDB: 1BOZ) enables definitive target deconvolution and counter-screening in chemical biology workflows investigating the polypharmacology of the quinazoline-2,4-diamine scaffold. [3] [4]

Structural Biology and Biophysical Assay Development for Biotin Carboxylase Ligand Screening

Leverage the high-resolution co-crystal structure of 5-methyl-6-phenylquinazoline-2,4-diamine bound to E. coli biotin carboxylase (PDB: 2W6P; 1.85 Å) as a reference complex for developing displacement assays (e.g., fluorescence polarization, SPR, or STD-NMR competition experiments) to screen new BC inhibitor libraries. The well-characterized binding mode and the availability of the ligand's 3D coordinates (OA4) in the PDB enable rapid assay development without de novo structural biology efforts for the reference ligand. [5] [6]

Physicochemical Benchmarking of Quinazoline vs. Pyrimidine Scaffolds in Biotin Carboxylase Inhibitor Design

Utilize 5-methyl-6-phenylquinazoline-2,4-diamine as the quinazoline-core reference compound in comparative studies against the closely related 6-ethyl-5-phenylpyrimidine-2,4-diamine (PDB: 2BLC; Tanimoto = 0.72) to systematically evaluate the impact of the additional quinazoline ring nitrogen on BC binding affinity, hydrogen-bonding geometry, and overall pharmacokinetic properties. This head-to-head scaffold comparison informs rational selection of the quinazoline vs. pyrimidine core in BC-targeted antibacterial lead optimization programs. [7]

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